molecular formula C17H11ClN2O5S B2497727 N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide CAS No. 294853-58-0

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide

Cat. No. B2497727
CAS RN: 294853-58-0
M. Wt: 390.79
InChI Key: AJNWXRFJCRXORK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide, also known as CNOA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Stereo-electronic Interactions

N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, a compound with a similar structure, has been extensively characterized to obtain vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The analysis is supported by ab initio calculations, revealing insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers of the molecule. Natural bond orbital analysis confirms the stereo-electronic interactions contributing to molecular stability, further substantiated by vibrational spectral analysis. The Hirshfeld surface analysis provides insights into the intermolecular contacts within the crystal structure, indicating the significant role of intermolecular interactions in crystal packing. The study also delves into pharmacokinetic properties, hinting at potential pharmacological relevance S. J. Jenepha Mary, S. Pradhan, C. James (2022).

Antibacterial Activities and Organic Synthesis

Studies have reported the synthesis and characterization of compounds closely related to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide. These compounds, including 4-hydroxy-chromen-2-one derivatives, exhibit significant antibacterial activities against various bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of such compounds in developing new antibacterial agents. The characterization involves melting points, IR spectra, and NMR spectroscopic methods, ensuring the accurate identification of the chemical structures of these synthesized compounds A. Behrami, Florent Dobroshi (2019).

Anticancer Activity and Compound Synthesis

Certain coumarin derivatives structurally akin to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide have demonstrated anticancer activity. For instance, specific novel 3,4,5-trimethoxyphenyl coumarin derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. These derivatives showed promising results, with certain compounds exhibiting superior inhibitory activity compared to standard drugs like 5-fluorouracil Lei Shi et al. (2020).

Antioxidant Activity

Synthesized coumarins related to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide have been studied for their antioxidant activity. These studies involve methodologies like DPPH, hydrogen peroxide, and nitric oxide radical methods. The antioxidant properties of these compounds were compared with known antioxidants such as ascorbic acid, indicating their potential as effective antioxidants A. Kadhum, A. Al-Amiery, A. Musa, A. Mohamad (2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-nitro-2-oxochromen-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5S/c18-10-4-3-5-11(8-10)19-14(21)9-26-16-12-6-1-2-7-13(12)25-17(22)15(16)20(23)24/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNWXRFJCRXORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide

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